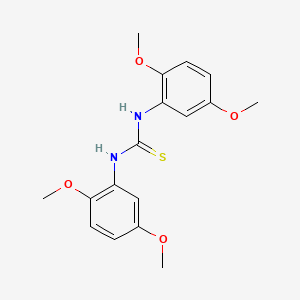

1,3-Bis(2,5-dimethoxyphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2,5-dimethoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-20-11-5-7-15(22-3)13(9-11)18-17(24)19-14-10-12(21-2)6-8-16(14)23-4/h5-10H,1-4H3,(H2,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKKWSZJNRXNNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Thiourea (B124793) Derivatives

The traditional routes to thiourea derivatives are well-documented and widely employed, primarily relying on the reaction of amines with either isothiocyanates or thiophosgene-related reagents.

The most common and straightforward method for the preparation of N,N'-disubstituted thioureas is the reaction of an amine with an isothiocyanate. tandfonline.comresearchgate.netoup.com This reaction is typically high-yielding and allows for great structural diversity in the final thiourea product. researchgate.net The process involves the nucleophilic attack of the amine on the electrophilic carbon atom of the isothiocyanate. researchgate.net The reaction can be carried out with both aromatic and aliphatic amines. tandfonline.comoup.com For instance, a study reported the synthesis of various unreported substituted thioureas by reacting aromatic and aliphatic amines with different isothiocyanates. tandfonline.com Unsymmetrical thioureas are readily obtained using this method. researchgate.net

The reaction conditions are generally mild, often involving refluxing in a suitable solvent like ethanol. tandfonline.comoup.com In some cases, the reaction proceeds efficiently at room temperature. researchgate.net The versatility of this method is further highlighted by its use in the synthesis of complex molecules, such as thiourea-tethered C-glycosyl amino acids, where glycosylmethyl isothiocyanates are coupled with amine-functionalized amino acids. nih.gov

Table 1: Examples of Isothiocyanate-Mediated Thiourea Synthesis

| Amine | Isothiocyanate | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Aminopyrazole | Phenyl isothiocyanate | Absolute Ethanol | Reflux, 30 min | Not specified | tandfonline.com |

| 4-Fluoroaniline | Phenyl isothiocyanate | Absolute Ethanol | Gentle heating, 10 min | Not specified | oup.com |

| Various aromatic amines | Phenyl isothiocyanate / 4-Methoxyphenyl isothiocyanate | Ethanol (95%) | Reflux at 78°C | Good | scispace.com |

| N(alpha)-Fmoc-beta-amino-l-alanine | Peracetylated glycosylmethyl isothiocyanates | Not specified | Not specified | 70-75% | nih.gov |

An alternative, albeit less favored, method for synthesizing thioureas involves the use of thiophosgene (B130339) (CSCl₂). jinnuo-chem.comcbijournal.com This method typically proceeds by reacting thiophosgene with a primary amine to form an isothiocyanate intermediate, which then reacts with another amine to yield the thiourea. cbijournal.com However, the high toxicity of thiophosgene has limited its widespread use. jinnuo-chem.comcbijournal.com

To circumvent the hazards associated with thiophosgene, researchers have explored related reagents. One such approach involves the reaction of a 2-chloropyridinium salt with sodium trithiocarbonate (B1256668) and subsequently with amines to produce N,N'-disubstituted thioureas in high yields. oup.com This method was found to be effective for anilines with electron-donating substituents and aliphatic primary amines. oup.com For sterically hindered primary amines, the use of DMSO as a solvent gave high yields. oup.com Another approach utilizes the bench-stable solid reagent (Me₄N)SCF₃ for a rapid and efficient transformation of primary amines to isothiocyanates, which can then be converted to thioureas. acs.org This protocol is noted for its operational simplicity and high functional group tolerance. acs.org

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods for thiourea derivatives. mdpi.comnih.gov These "green" approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. mdpi.comnih.gov

A notable green synthetic route involves a three-component reaction between isocyanides, aliphatic amines, and elemental sulfur. organic-chemistry.orgresearchgate.net This method is highly atom-economical and proceeds under mild conditions, often at or near room temperature, without the need for a catalyst. organic-chemistry.org Elemental sulfur, an inexpensive and abundant resource, is activated by the amine to form intermediates that react with the isocyanide to produce the thiourea. organic-chemistry.org This reaction has been successfully carried out in water, further enhancing its green credentials. researchgate.net The protocol demonstrates high functional group tolerance and is suitable for creating diverse thioureas. organic-chemistry.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. nih.govnih.gov This technique has been successfully applied to the synthesis of thiourea derivatives. scispace.comniscpr.res.inhacettepe.edu.tr Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.govniscpr.res.in For example, the synthesis of substituted-2-thioxopyrimidines from thioureas, ethyl acetoacetate, and an aldehyde under microwave irradiation was completed in 7-8 minutes, whereas the conventional method required 3-4 hours. niscpr.res.in These reactions are often performed in open vessels at atmospheric pressure, sometimes on solid supports like acidic alumina, which minimizes the use of organic solvents. niscpr.res.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method Time | Microwave Method Time | Yield Improvement with Microwave | Reference |

|---|---|---|---|---|

| Synthesis of substituted-2-thioxopyrimidines | 3-4 hours | 7-8 minutes | Higher yields | niscpr.res.in |

| Synthesis of various heterocyclic compounds | Not specified | Significantly reduced | 17-23% increase | nih.gov |

| Synthesis of 5-arylidene-2-imino-4-thiazolidinones | Not specified | Not specified | Solvent-free, one-pot | nih.gov |

Green Chemistry Approaches: Environmentally Benign Synthesis Protocols

Mechanistic Studies of Thiourea Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and designing new ones. For the widely used isothiocyanate-amine coupling, the mechanism involves a nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate group (-N=C=S). researchgate.net The reaction is influenced by pH, with thiourea formation being favored in more alkaline conditions (pH 9-11). researchgate.net

In the three-component reaction involving elemental sulfur, isocyanides, and amines, two mechanistic pathways have been proposed. One pathway suggests the formation of an intermediate containing a nitrilium structural element resulting from the nucleophilic attack of the isocyanide on sulfur. mdpi.com This electrophilic adduct then reacts with the amine to yield the thiourea. mdpi.com An alternative mechanism proposes that the nucleophile-activated sulfur attacks the electrophilic carbene of the isocyanide. mdpi.com

Mechanistic studies have also been conducted on the formation of thioureas from other reagents. For instance, the reaction of benzil (B1666583) with thiourea in an acidic solution is proposed to involve thiourea acting as a sulfur nucleophile. rsc.org In mechanochemical synthesis, where reactants are milled together, the reaction between an amine and carbon disulfide proceeds through the formation of a dithiocarbamate (B8719985) salt, which then desulfurizes in situ to an isothiocyanate that reacts with another amine molecule. nih.gov

Optimization of Reaction Parameters and Purity Assessment

The synthesis of 1,3-disubstituted thioureas can be achieved through several established routes. A common and effective method involves the reaction of an appropriate amine with a thiocarbonyl transfer reagent. For 1,3-bis(2,5-dimethoxyphenyl)thiourea, the primary synthetic route involves the reaction of 2,5-dimethoxyaniline (B66101) with carbon disulfide. The optimization of this synthesis is crucial for maximizing yield and purity. Key parameters that are typically optimized include temperature, solvent, reaction time, and the stoichiometry of the reactants.

Optimization of Reaction Parameters:

The synthesis of symmetrical diaryl thioureas often requires careful control of reaction conditions to prevent the formation of byproducts. The reaction of 2,5-dimethoxyaniline with carbon disulfide, typically in the presence of a base, proceeds via the formation of a dithiocarbamate salt, which then reacts with another equivalent of the amine to yield the desired thiourea.

Key parameters for optimization include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. While some syntheses of related thioureas proceed at room temperature, others may require heating to drive the reaction to completion. A systematic study varying the temperature, for instance from room temperature up to the reflux temperature of the chosen solvent, would be necessary to determine the optimal condition for the synthesis of this compound.

Solvent: The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed as they can facilitate the dissolution of the reactants and intermediates. Ethanol is another common solvent for thiourea synthesis. The optimal solvent would be one that provides good solubility for the reactants while allowing for easy isolation of the product upon completion of the reaction.

Base: A base, such as sodium hydroxide (B78521) or triethylamine, is often used to deprotonate the amine, facilitating its reaction with carbon disulfide. The choice and concentration of the base can affect the reaction rate and yield.

Stoichiometry: The molar ratio of 2,5-dimethoxyaniline to carbon disulfide is a critical parameter. While a 2:1 molar ratio is theoretically required, in practice, a slight excess of one reactant may be used to ensure the complete conversion of the limiting reagent.

A hypothetical optimization study for the synthesis of this compound is presented in the table below, based on general principles for thiourea synthesis.

| Entry | Amine:CS₂ Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2:1 | Ethanol | 25 | 24 | 65 |

| 2 | 2:1 | Ethanol | 78 (reflux) | 6 | 85 |

| 3 | 2.2:1 | Ethanol | 78 (reflux) | 6 | 90 |

| 4 | 2:1 | Acetonitrile | 82 (reflux) | 8 | 88 |

| 5 | 2.2:1 | Acetonitrile | 82 (reflux) | 8 | 92 |

Purity Assessment:

Following synthesis, the purity of this compound must be rigorously assessed. This is typically achieved through a combination of chromatographic and spectroscopic techniques.

Chromatography: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the final product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the method of choice. researchgate.net A gradient elution with a mobile phase consisting of acetonitrile and water is commonly used for the separation of thiourea derivatives.

Spectroscopy:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. For this compound, characteristic peaks would include N-H stretching vibrations (typically in the range of 3100-3400 cm⁻¹), C=S stretching (around 1200-1350 cm⁻¹), and C-O stretching for the methoxy (B1213986) groups. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of the compound. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-H protons, and the methoxy protons. The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule, including the characteristic thiocarbonyl carbon signal (C=S) which typically appears in the range of 180-190 ppm.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which can be compared with the theoretical values to ascertain purity.

X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction provides unambiguous proof of structure and purity. For the closely related compound, 1,3-bis(2-methoxyphenyl)thiourea, crystal structure analysis has been performed, revealing important details about bond lengths and angles. nih.gov A similar analysis for this compound would be the definitive method for its structural confirmation.

Derivatization Strategies and Analogue Synthesis

The derivatization of this compound and the synthesis of its analogues are important for exploring structure-activity relationships and developing new compounds with tailored properties.

Derivatization Strategies:

The thiourea moiety is a versatile functional group that can undergo various chemical transformations.

S-Alkylation: The sulfur atom of the thiourea can be alkylated using alkyl halides to form isothiouronium salts. These salts can be further reacted to generate a variety of heterocyclic compounds.

Cyclization Reactions: Thioureas are valuable precursors for the synthesis of various five- and six-membered heterocyclic rings. For instance, reaction with α-haloketones can lead to the formation of thiazole (B1198619) derivatives. Condensation reactions with other bifunctional reagents can yield pyrimidines, triazines, and other heterocyclic systems.

Metal Complexation: The nitrogen and sulfur atoms of the thiourea group can act as ligands to form coordination complexes with various metal ions. The resulting metal complexes can exhibit interesting catalytic or biological properties.

Analogue Synthesis:

The synthesis of analogues of this compound can be achieved by modifying the aromatic rings or the substitution pattern.

Varying the Aniline Precursor: A wide range of analogues can be synthesized by starting from different substituted anilines. For example, using anilines with different electronic and steric properties (e.g., chloro, nitro, methyl, or trifluoromethyl groups) would lead to a library of diaryl thioureas with diverse characteristics. nih.gov The synthesis of asymmetrical thioureas can be achieved by reacting an isothiocyanate with a different amine. mdpi.comnih.gov

Modification of the Methoxy Groups: The methoxy groups on the phenyl rings can be demethylated to the corresponding hydroxyl groups. These hydroxyl groups can then be further functionalized, for example, by alkylation or esterification, to create a new set of derivatives.

The table below illustrates potential analogues of this compound that could be synthesized.

| Analogue Name | Starting Aniline | Potential Synthetic Variation |

| 1,3-Bis(2-chloro-5-methoxyphenyl)thiourea | 2-Chloro-5-methoxyaniline | Introduction of a halogen substituent. |

| 1,3-Bis(2-nitro-5-methoxyphenyl)thiourea | 2-Nitro-5-methoxyaniline | Introduction of an electron-withdrawing group. |

| 1-(2,5-Dimethoxyphenyl)-3-(4-chlorophenyl)thiourea | 2,5-Dimethoxyaniline and 4-chlorophenyl isothiocyanate | Synthesis of an unsymmetrical thiourea. |

| 1,3-Bis(2,5-dihydroxyphenyl)thiourea | 2,5-Dimethoxyaniline | Demethylation of the final product. |

These derivatization and analogue synthesis strategies provide a powerful toolkit for the chemical biologist and medicinal chemist to explore the chemical space around this compound and to develop new molecules with desired functionalities and activities.

Advanced Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies for Molecular and Crystal Structures

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the precise determination of molecular and crystal structures. It provides unambiguous data on bond lengths, bond angles, and the spatial arrangement of atoms. As of this writing, a specific single-crystal X-ray structure for 1,3-Bis(2,5-dimethoxyphenyl)thiourea has not been deposited in the primary crystallographic databases. Consequently, the following discussion is based on the established principles and findings for closely related diaryl thiourea (B124793) derivatives, which serve as exemplary models for the expected structural features.

An SCXRD analysis of this compound would precisely define its molecular conformation. For diaryl thioureas, the molecular geometry is largely described by the dihedral angles between the central planar thiourea (S=CN₂) unit and the two flanking aromatic rings. In analogous compounds like 1,3-bis(2-methoxyphenyl)thiourea, these angles are substantial, indicating a twisted conformation. nih.govresearchgate.net This twisting is a result of steric hindrance between the ortho-substituents on the phenyl rings and the thiourea core.

The orientation of the two 2,5-dimethoxyphenyl rings relative to each other is another critical conformational parameter. The expected non-planar arrangement would be quantified by the dihedral angle between the mean planes of the two rings. The conformation of the N-H groups with respect to the C=S bond (typically described as syn or anti) is also a key structural feature determined by crystallographic analysis. nih.gov

Table 1: Illustrative Dihedral Angles from a Related Thiourea Derivative (1,3-Bis(2-methoxyphenyl)thiourea) This table presents data from a closely related compound to illustrate the type of information obtained from SCXRD.

| Parameter | Dihedral Angle (°) | Reference |

|---|---|---|

| Phenyl Ring 1 vs. Thiourea Plane | 59.80 (5) | nih.govresearchgate.net |

| Phenyl Ring 2 vs. Thiourea Plane | 73.41 (4) | nih.govresearchgate.net |

Intramolecular hydrogen bonds are critical in stabilizing the molecular conformation and restricting the rotational freedom of substituents. The structure of this compound is conducive to the formation of an N-H···O intramolecular hydrogen bond between one of the N-H groups of the thiourea linker and the oxygen atom of the ortho-methoxy group on a phenyl ring. This type of interaction results in the formation of a stable, planar six-membered pseudo-ring, which significantly influences the orientation of the aromatic ring. nih.gov The presence and geometry of such bonds are definitively confirmed and characterized by SCXRD.

In the solid state, thiourea derivatives are known to form extensive supramolecular networks stabilized by a variety of intermolecular hydrogen bonds. wm.eduresearchgate.netdntb.gov.ua The most prominent of these is the N-H···S interaction, which typically links molecules into centrosymmetric dimers described by the R²₂(8) graph-set notation. nih.govnih.gov

Beyond this primary interaction, the crystal packing would be further stabilized by a suite of weaker hydrogen bonds. The methoxy (B1213986) groups and the aromatic rings of this compound provide multiple sites for such interactions. These include C-H···O bonds involving the methoxy oxygen atoms, potential C-H···S and N-H···π interactions, all of which work cooperatively to build a robust three-dimensional architecture. nih.govresearchgate.netresearchgate.netnih.gov

The electron-rich 2,5-dimethoxyphenyl rings are predisposed to engage in π-π stacking interactions, which are a vital component of the crystal packing forces in aromatic compounds. nih.govrsc.orgrsc.org These interactions, characterized by the distance and geometry (e.g., parallel-displaced or T-shaped) between adjacent rings, would be precisely measured through SCXRD. The centroid-centroid distance is a key metric used to quantify the strength of these interactions, with values typically falling in the range of 3.5 to 4.5 Å in related structures. nih.govresearchgate.net

Hirshfeld surface analysis is a powerful computational method that, using crystallographic data as input, allows for the visualization and quantification of all intermolecular contacts in a crystal. nih.govmersin.edu.tr The surface is mapped with functions like dnorm, which highlights regions of significant intermolecular interactions as red spots. nih.govnih.gov

The corresponding 2D fingerprint plot deconvolutes these interactions, providing a quantitative percentage for each type of contact. For this compound, the analysis would be expected to show a high percentage of H···H contacts due to the abundance of hydrogen atoms. nih.gov Significant contributions from O···H/H···O contacts, arising from hydrogen bonds involving the methoxy groups, and C···H/H···C contacts would also be anticipated. nih.gov This detailed quantification provides a holistic understanding of the forces that govern the supramolecular assembly.

Table 2: Representative Intermolecular Contact Percentages from Hirshfeld Surface Analysis of a Substituted Aryl Compound This table shows data from a compound with similar functional groups to illustrate the output of a Hirshfeld analysis.

| Contact Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 84.1 | nih.gov |

| O···H / H···O | 8.3 | nih.gov |

Spectroscopic Techniques for Structural and Electronic Insights (Focus on Methodological Application)

Spectroscopic techniques are indispensable for corroborating structural data from diffraction methods and for providing insight into the molecule's behavior in solution and its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for structural verification. mdpi.com In the ¹H NMR spectrum of this compound, the N-H protons would yield broad signals whose chemical shifts are sensitive to hydrogen bonding. mdpi.com The aromatic protons would display splitting patterns characteristic of a 1,2,5-trisubstituted ring, while the methoxy protons would appear as distinct singlets. The ¹³C NMR spectrum would be characterized by a signal for the C=S carbon at the low-field end (typically ~180 ppm), providing definitive evidence of the thiourea group. mdpi.com

Vibrational Spectroscopy (FT-IR and Raman) : Fourier-transform infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of the molecule. The FT-IR spectrum is particularly useful for identifying hydrogen bonding through the position and shape of the N-H stretching band (typically 3100-3400 cm⁻¹). eurjchem.comresearchgate.net The C=S stretching vibration, a hallmark of the thiourea moiety, gives rise to characteristic bands in the fingerprint region of the spectrum. researchgate.net

UV-Visible Spectroscopy : This technique provides information on the electronic transitions within the molecule. The UV-Vis spectrum would be expected to display strong absorptions corresponding to π→π* transitions within the 2,5-dimethoxyphenyl rings and weaker n→π* transitions associated with the sulfur atom of the thiourea core.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netdoaj.org DFT calculations are instrumental in predicting a wide range of properties for thiourea (B124793) derivatives, from optimized geometries to spectroscopic characteristics. researchgate.netscispace.comresearchgate.net The B3LYP functional is a commonly employed method for these types of investigations. researchgate.netresearchgate.netnih.govmdpi.com

The first step in a theoretical investigation is typically the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For diaryl thioureas, DFT calculations predict a largely planar S=C-N-N core, a result of the delocalization of π-electrons across this moiety. researchgate.net The two 2,5-dimethoxyphenyl rings are expected to be twisted out of this plane.

Table 1: Representative Geometric Parameters (Bond Lengths and Angles) for a Thiourea Derivative Core Data based on DFT calculations for 1,3-diisobutyl thiourea, serving as an illustrative example. researchgate.netresearchgate.net

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | C=S | ~1.68 Å |

| Bond Length | C-N | ~1.38 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Angle | N-C-N | ~117° |

| Bond Angle | N-C=S | ~121° |

| Bond Angle | C-N-H | ~120° |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govcapes.gov.brscirp.org By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies, when properly scaled to account for anharmonicity and other systematic errors, typically show good agreement with experimental spectra. nih.govcapes.gov.br

For 1,3-Bis(2,5-dimethoxyphenyl)thiourea, characteristic vibrational modes are expected. These include:

N-H stretching: Typically observed in the 3100-3400 cm⁻¹ region.

C-H stretching: Aromatic and methoxy (B1213986) C-H stretches appear around 2900-3100 cm⁻¹.

C=S stretching: This vibration is a key marker for the thiourea group and is usually found in the 700-850 cm⁻¹ range, though it can be coupled with other modes.

C-N stretching: These modes are typically observed between 1200 cm⁻¹ and 1400 cm⁻¹. researchgate.net

O-CH₃ vibrations: Stretching and bending modes associated with the methoxy groups are also present. researchgate.net

Potential Energy Distribution (PED) analysis is often used alongside frequency calculations to provide a quantitative assignment of each vibrational mode to specific atomic motions. nih.govcapes.gov.br

Table 2: Representative Vibrational Frequencies for Substituted Thiourea Derivatives Illustrative data showing typical assignments and comparison between experimental and calculated (DFT) values for thiourea-related structures. researchgate.netresearchgate.net

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Calculated Range (cm⁻¹) | Assignment |

| ν(N-H) | 3150 - 3350 | 3160 - 3360 | N-H stretching |

| ν(C-H) aromatic | 3000 - 3100 | 3010 - 3110 | Aromatic C-H stretching |

| ν(O-CH₃) | 2830 - 2980 | 2840 - 2990 | Methoxy C-H stretching |

| δ(N-H) + ν(C-N) | 1500 - 1550 | 1510 - 1560 | N-H bending coupled with C-N stretch |

| ν(C=C) aromatic | 1450 - 1600 | 1460 - 1610 | Aromatic ring stretching |

| ν(C=S) | 700 - 850 | 710 - 860 | C=S stretching |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited-state properties of molecules, including the prediction of UV-visible electronic absorption spectra. researchgate.netdoi.org This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. ajchem-a.com

For this compound, the electronic spectrum is expected to be dominated by π→π* transitions within the aromatic rings and the thiourea moiety, and potentially n→π* transitions involving the lone pairs on the sulfur and nitrogen atoms. The presence of electron-donating dimethoxy substituents on the phenyl rings is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 1,3-diphenylthiourea.

TD-DFT calculations are often performed using a Polarizable Continuum Model (PCM) to simulate the effect of different solvents on the electronic spectrum, providing insights into solvatochromic shifts. ajchem-a.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and spatial distributions are fundamental to understanding a molecule's chemical reactivity, electronic properties, and kinetic stability. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

In diaryl thioureas, the HOMO is typically a π-orbital distributed across the sulfur atom and the phenyl rings, reflecting the primary sites of electron donation. The LUMO is usually a π*-orbital, also delocalized over the entire conjugated system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.comwuxibiology.com The electron-donating 2,5-dimethoxy groups are expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted parent compound.

Table 3: Representative Frontier Orbital Energies for Substituted Thiourea Derivatives Illustrative data based on DFT calculations for related aromatic thiourea compounds. researchgate.netresearchgate.net

| Compound Type | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenyl-substituted thiourea | ~ -5.8 to -6.2 | ~ -1.5 to -2.0 | ~ 4.0 to 4.5 |

| Electron-donating group substituted | ~ -5.5 to -5.9 | ~ -1.4 to -1.9 | ~ 3.8 to 4.2 |

| Electron-withdrawing group substituted | ~ -6.0 to -6.5 | ~ -2.0 to -2.5 | ~ 4.2 to 4.8 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.netnih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, molecular flexibility, and interactions with surrounding molecules. nih.govrsc.org

MD simulations are particularly powerful for studying molecules in a condensed phase, such as in a solution. researchgate.net For this compound, an MD simulation in a solvent like water or an organic solvent would reveal how the molecule interacts with its environment. Key insights can be gained by analyzing intermolecular hydrogen bonds between the thiourea's N-H groups and solvent molecules, as well as hydrophobic interactions involving the phenyl rings.

Calculations such as the radial distribution function (RDF) can be used to quantify the probability of finding solvent molecules at a certain distance from specific atoms on the thiourea derivative, providing a detailed picture of the solvation shell. researchgate.net Furthermore, the free energy of solvation can be computed to understand the thermodynamics of dissolving the compound in different solvents. researchgate.net These simulations are crucial for understanding how the solvent environment influences the compound's conformation and behavior. researchgate.net

Prediction of Molecular Aggregation and Self-Assembly

The ability of molecules to self-assemble into ordered supramolecular structures is fundamental to materials science and crystallography. This process is governed by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. For thiourea derivatives, the thiocarbonyl (C=S) group and the N-H protons are key functional groups that facilitate self-assembly, primarily through hydrogen bonding.

Computational methods can predict how this compound molecules might interact and aggregate. A common starting point is the analysis of its crystal structure, if available. In related compounds like 1,3-bis(2-methoxyphenyl)thiourea, crystallographic studies have revealed the formation of centrosymmetric dimers linked by pairs of N-H···S hydrogen bonds. This R²₂(8) graph-set motif is a robust and common feature in the crystal packing of many thiourea derivatives.

In the absence of a solved crystal structure for this compound, computational techniques such as Hirshfeld surface analysis and energy framework calculations would be employed. These methods allow for the visualization and quantification of intermolecular interactions within a hypothetical crystal lattice.

Hirshfeld Surface Analysis: This technique maps the regions of close contact between adjacent molecules, providing a visual fingerprint of intermolecular interactions. Red spots on the surface indicate close contacts (like hydrogen bonds), while blue regions represent weaker interactions.

Energy Framework Analysis: This method calculates the interaction energies between molecules in the crystal, helping to identify the dominant forces (e.g., electrostatic, dispersion) that stabilize the aggregated structure.

For a molecule like this compound, it is predicted that the N-H groups would act as hydrogen bond donors and the thiocarbonyl sulfur atom would act as the primary acceptor, leading to the formation of stable dimers. Additional weaker interactions, such as C-H···O and C-H···S bonds involving the methoxy groups and phenyl rings, would further stabilize the three-dimensional packing arrangement.

Analysis of Reactivity Properties Using Quantum Chemical Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for predicting the reactivity of a molecule. By solving approximations of the Schrödinger equation, DFT can determine a molecule's electronic structure and a set of "reactivity descriptors" that quantify its behavior in chemical reactions.

The analysis for this compound would involve optimizing its molecular geometry and then calculating its electronic properties. Key insights are derived from Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests the molecule is more polarizable and reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more detailed picture of the molecule's reactivity.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the molecule; related to electronegativity. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration; related to the HOMO-LUMO gap. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the sulfur and oxygen atoms, and positive potential near the N-H protons.

Exploration of Non-Linear Optical (NLO) Properties through Computational Methods

Non-linear optical (NLO) materials are crucial for modern technologies like telecommunications, optical data storage, and frequency conversion. Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit significant NLO responses. Thiourea derivatives are a class of compounds that have been investigated for their NLO potential due to the presence of polarizable π-electron systems and functional groups that can be tailored to enhance charge transfer.

The NLO properties of this compound can be predicted using computational quantum chemistry. The key parameters that quantify a molecule's NLO response are its polarizability (α) and hyperpolarizabilities (β and γ), which describe how the molecule's dipole moment changes in the presence of an external electric field.

Linear Polarizability (α): Describes the linear response to the electric field.

First Hyperpolarizability (β): Quantifies the second-order NLO response, responsible for effects like second-harmonic generation (SHG). A non-zero β value is a primary indicator of a potential second-order NLO material.

Second Hyperpolarizability (γ): Quantifies the third-order NLO response.

These properties are typically calculated using DFT and Time-Dependent DFT (TD-DFT) methods. For a meaningful NLO response, a molecule often needs a high degree of intramolecular charge transfer (ICT), which is facilitated by a small HOMO-LUMO gap. While no specific NLO data has been published for this compound, a theoretical study would calculate the components of its polarizability and hyperpolarizability tensors to determine its potential as an NLO material. The results are often compared to a standard reference material like urea (B33335).

| NLO Property | Symbol | Significance |

|---|---|---|

| Mean Polarizability | ⟨α⟩ | Average linear polarizability of the molecule. |

| Total First Hyperpolarizability | βtot | Magnitude of the first hyperpolarizability vector; key metric for second-order NLO activity. |

| Total Second Hyperpolarizability | ⟨γ⟩ | Magnitude of the second hyperpolarizability; key metric for third-order NLO activity. |

The presence of electron-donating methoxy groups on the phenyl rings of this compound could contribute to its polarizability, although a full computational analysis is required to quantify its NLO potential.

Coordination Chemistry: Ligand Properties and Metal Complexation

1,3-Bis(2,5-dimethoxyphenyl)thiourea as a Polydentate Ligandnih.govnih.govnih.gov

This compound is classified as a polydentate ligand, meaning it can bind to a central metal atom through two or more donor atoms simultaneously. nih.gov This capability is crucial for forming stable coordination compounds, particularly chelate rings, which exhibit enhanced thermodynamic stability compared to complexes with monodentate ligands. nih.govresearchgate.net The versatility of thiourea (B124793) derivatives allows them to act as neutral, anionic, or even cationic ligands depending on the pH, and they can function as either mono- or multidentate ligands. nih.govresearchgate.net

The coordination versatility of this compound stems from its multiple potential donor sites. The primary coordination atoms are the sulfur of the thiocarbonyl (C=S) group and the two nitrogen atoms of the urea (B33335) backbone. mdpi.comsemanticscholar.org

Sulfur (S): The thiocarbonyl sulfur atom is a soft donor site and typically the primary point of coordination with soft metal ions. Thioureas can coordinate through their sulfur atom in a neutral monodentate fashion. mdpi.com

Nitrogen (N): The two secondary amine nitrogen atoms are harder donor sites. Coordination can occur through one or both nitrogen atoms, often in conjunction with the sulfur atom to form a chelate ring. mdpi.comnih.gov

Oxygen (O): The methoxy (B1213986) groups (-OCH₃) on the phenyl rings introduce oxygen atoms as additional potential, albeit weaker, donor sites. nih.govresearchgate.net The presence of these ether groups classifies the compound as a highly versatile ligand capable of accommodating a variety of metal centers with different Lewis acidities. nih.govresearchgate.net This combination of hard (N, O) and soft (S) donor atoms allows for diverse coordination modes. semanticscholar.org

The nature of the metal-ligand bond in complexes of this compound involves both sigma (σ) donation and pi (π) interactions.

σ-Donation: The lone pairs of electrons on the sulfur and nitrogen atoms can be donated to vacant orbitals of a metal ion, forming a σ-bond. This is the primary interaction in the formation of the coordination complex.

π-Acidity: The thiocarbonyl group (C=S) possesses a π* antibonding orbital that can accept electron density from filled d-orbitals of a transition metal. This π-backbonding, or π-acidity, strengthens the metal-ligand bond, particularly with electron-rich metals in low oxidation states. The N–C(=S) bond lengths in related structures are indicative of amide-type resonance, which influences the electronic distribution and planarity of the S=CN₂ moiety, further affecting its interaction with metal centers. nih.govresearchgate.net

The presence of two methoxy (-OCH₃) groups on each phenyl ring significantly influences the ligand's electronic properties and, consequently, its coordination behavior. Methoxy groups are strong electron-donating groups through resonance, increasing the electron density on the aromatic rings. This electronic effect can be transmitted to the nitrogen atoms, potentially enhancing their σ-donor capacity.

Furthermore, the steric bulk and position of these substituents dictate the conformation of the ligand. In the related 1,3-bis(2-methoxyphenyl)thiourea, the dihedral angles between the central thiourea unit and the attached aromatic rings are significant (59.80° and 73.41°). nih.govresearchgate.net This non-planar arrangement, influenced by the ortho-methoxy groups, affects how the ligand can approach and bind to a metal center, influencing the geometry of the resulting complex.

Synthesis and Stoichiometric Characterization of Metal Complexesnih.govksu.edu.trresearchgate.netmdpi.com

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complex depends on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

This thiourea derivative is capable of forming stable complexes with a wide range of transition metals. General procedures involve mixing the ligand and the metal salt in an ethanolic or other suitable solvent, often with refluxing to facilitate the reaction. nih.gov The resulting solid complexes can then be isolated by filtration.

Cu(II), Co(II), Ni(II): Complexes with these bivalent metals are commonly synthesized by reacting the thiourea ligand with the corresponding metal chloride or nitrate (B79036) salt in a 2:1 ligand-to-metal molar ratio. nih.govksu.edu.tr Spectroscopic data for similar thiourea complexes reveal square planar geometries. nih.gov

Ag(I): Silver(I) complexes are readily formed. researchgate.netmdpi.com Depending on the reaction conditions and the bulk of the ligand, Ag(I) can form complexes with varying coordination numbers and geometries, including polynuclear structures. researchgate.net

Pt(II): Platinum(II) complexes can be synthesized, often resulting in square planar geometries where the thiourea ligand can act as a bidentate chelating agent. mdpi.com

Zn(II): Zinc(II) readily forms complexes with thiourea derivatives. mdpi.comresearchgate.net Due to its d¹⁰ configuration, Zn(II) typically forms tetrahedral complexes.

The table below summarizes typical metals and synthetic approaches for complexation with thiourea-type ligands.

| Metal Ion | Typical Reactants | Common Stoichiometry (Ligand:Metal) | Reference |

| Cu(II) | Copper(II) chloride (CuCl₂) | 2:1 | nih.gov |

| Ag(I) | Silver nitrate (AgNO₃) | 2:1, 3:1 | researchgate.netresearchgate.net |

| Co(II) | Cobalt(II) chloride (CoCl₂) | 2:1 | nih.gov |

| Ni(II) | Nickel(II) chloride (NiCl₂) | 2:1 | nih.govksu.edu.tr |

| Pt(II) | Potassium tetrachloroplatinate(II) (K₂PtCl₄) | 2:1 | mdpi.com |

| Zn(II) | Zinc(II) chloride (ZnCl₂) | 2:1 | researchgate.net |

The polydentate nature of this compound facilitates the formation of highly stable chelate rings. nih.govresearchgate.net

Chelate Rings: Coordination involving both the sulfur atom and one of the nitrogen atoms results in the formation of a stable five- or six-membered chelate ring. nih.govmdpi.com This bidentate N,S-coordination is a common binding mode for thiourea derivatives. nih.gov The presence of additional donor atoms like the methoxy oxygens could potentially lead to even more complex chelation modes. nih.gov

Polymeric Structures: In addition to forming simple mononuclear complexes, thiourea ligands can act as bridging units between two or more metal centers, leading to the formation of polynuclear or polymeric structures. researchgate.netnih.gov This can occur if the two N,S-coordination sites of the ligand bind to different metal ions. The formation of such metallo-supramolecular polymers is an area of growing interest for developing new functional materials. nih.gov For instance, reactions of similar thiourea ligands with Cu(I) and Ag(I) have been shown to produce polynuclear complexes. researchgate.net

Structural Analysis of Coordination Compounds

X-ray Crystallographic Studies of Metal-Thiourea Complexes

There are no specific X-ray crystallographic studies available in the public domain for metal complexes formed with this compound. Structural elucidation of coordination compounds fundamentally relies on single-crystal X-ray diffraction to determine bond lengths, bond angles, coordination geometry, and intermolecular interactions. For related thiourea compounds, crystallographic studies have been crucial in establishing the precise mode of coordination, which is often through the sulfur atom, leading to the formation of stable metal-ligand bonds. weizmann.ac.ilpurdue.edu For instance, the crystal structure of the closely related free ligand, 1,3-Bis(2-methoxyphenyl)thiourea, has been determined, providing a basis for comparative analysis of bond lengths and angles upon potential coordination. nih.gov However, without experimental data for the title compound's complexes, any discussion on their specific solid-state structures remains speculative.

Spectroscopic Signatures of Complexation (e.g., NMR, IR, UV-Vis shifts upon coordination)

Detailed spectroscopic data outlining the shifts upon metal coordination for this compound are not specifically reported. Generally, the coordination of thiourea ligands to a metal center induces characteristic changes in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the N-H protons of the thiourea moiety are expected to shift upon complexation, typically downfield, due to the donation of electron density to the metal center. mdpi.com In ¹³C NMR, the most significant change is anticipated for the thiocarbonyl (C=S) carbon signal, which typically shifts to a lower frequency upon coordination through the sulfur atom, reflecting a decrease in the C=S bond order. mdpi.commdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for inferring the coordination mode of thiourea ligands. chemrevlett.com Upon complexation via the sulfur atom, a decrease in the frequency of the ν(C=S) stretching vibration is typically observed, as the M-S bond formation weakens the C=S bond. mdpi.comresearchgate.net Concurrently, the ν(C-N) stretching vibration may shift to a higher frequency. mdpi.com Changes in the position and shape of the ν(N-H) bands can also provide evidence of coordination and involvement in hydrogen bonding. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of thiourea complexes can provide information about the coordination geometry and the nature of the metal-ligand bond. The UV-Vis spectrum of a thiourea ligand typically shows absorption bands corresponding to π→π* and n→π* transitions. mdpi.com Upon complexation, these bands may shift (either bathochromically or hypsochromically), and new bands, such as ligand-to-metal charge transfer (LMCT) or d-d transition bands, may appear, providing insight into the electronic structure of the resulting complex. mdpi.comukm.my

The following table summarizes the expected spectroscopic shifts upon complexation based on the general behavior of similar thiourea derivatives.

| Spectroscopic Technique | Key Observable | Expected Shift Upon Coordination (via Sulfur) |

| ¹H NMR | N-H proton signal | Downfield shift |

| ¹³C NMR | C=S carbon signal | Upfield (low-frequency) shift |

| IR Spectroscopy | ν(C=S) stretching band | Shift to lower wavenumber |

| ν(C-N) stretching band | Shift to higher wavenumber | |

| UV-Vis Spectroscopy | Ligand-centered transitions | Shift in wavelength and/or intensity |

| New bands | Appearance of charge transfer or d-d transition bands |

This table is based on general observations for thiourea derivatives and is not specific to this compound due to a lack of available data.

Theoretical Studies of Metal-Ligand Interactions and Bonding Modes

Specific theoretical or computational studies focusing on the metal-ligand interactions and bonding modes of this compound complexes have not been reported. Computational methods, such as Density Functional Theory (DFT), are frequently employed to complement experimental findings in coordination chemistry. dntb.gov.uaresearchgate.net Such studies can provide valuable insights into the electronic structure, stability, and nature of the metal-ligand bond. nih.gov For thiourea complexes, theoretical calculations can help to:

Optimize the geometry of the complexes and predict structural parameters.

Analyze the molecular orbitals (e.g., HOMO and LUMO) to understand electronic transitions and reactivity. dntb.gov.ua

Calculate vibrational frequencies to aid in the assignment of experimental IR and Raman spectra.

Perform Natural Bond Orbital (NBO) analysis to quantify the charge distribution and the strength of the metal-ligand bond.

Without dedicated computational studies on this compound, a detailed theoretical understanding of its specific interactions with different metal ions remains an area for future investigation.

Supramolecular Chemistry and Molecular Recognition

Anion Recognition Mechanisms and Selectivity

The ability of thiourea (B124793) derivatives to act as neutral anion receptors is a well-documented phenomenon in supramolecular chemistry. beilstein-journals.orgmdpi.comnih.govresearchgate.net This capacity is primarily driven by the hydrogen-bond donating properties of the thiourea's N-H protons.

The two N-H protons of the thiourea group are the primary sites for anion interaction. These protons are sufficiently acidic to form strong, directional hydrogen bonds with anionic guest species. In the case of 1,3-Bis(2,5-dimethoxyphenyl)thiourea, the two N-H groups can act in a concerted fashion to chelate a single anion, a binding mode that enhances both the strength and selectivity of the interaction compared to a single hydrogen bond. This bifunctional hydrogen bonding is particularly effective for recognizing anions with complementary geometries, such as tetrahedral oxoanions or planar carboxylates.

The electronic nature of the substituents on the aryl rings of a 1,3-diarylthiourea significantly influences its anion binding affinity. Aromatic substituents can modulate the acidity of the N-H protons; electron-withdrawing groups increase acidity and strengthen anion binding, while electron-donating groups typically decrease acidity and weaken the interaction. beilstein-journals.org

In this compound, the methoxy (B1213986) groups (-OCH₃) at the ortho (2-) and para (5-) positions are electron-donating through resonance. This electron donation to the phenyl ring is expected to decrease the acidity of the thiourea N-H protons compared to unsubstituted phenylthiourea (B91264) or thioureas bearing electron-withdrawing groups (like nitro or halo substituents). Consequently, this would likely result in a comparatively lower binding affinity for anions. However, the presence of ortho-methoxy groups can also lead to pre-organization of the receptor's conformation through intramolecular interactions, potentially influencing the binding process.

Host-Guest Chemistry and Complexation Studies

The formation of stable complexes between a host molecule, such as this compound, and a guest species (e.g., an anion) is the central theme of its host-guest chemistry. These studies often involve determining the stoichiometry of the complex and the association constants that quantify binding strength.

In the absence of a suitable guest, thiourea molecules can self-associate to form ordered supramolecular structures. In the solid state, 1,3-disubstituted thioureas frequently form centrosymmetric dimers through pairs of N-H···S hydrogen bonds. This interaction is a robust and predictable motif in the crystal engineering of thioureas. For the closely related compound, 1,3-Bis(2-methoxyphenyl)thiourea, crystal structure analysis has confirmed the formation of such inversion dimers linked by pairs of N-H···S hydrogen bonds. This self-assembly pattern forms a supramolecular synthon, specifically an R²₂(8) graph set, which dictates the packing in the crystal lattice. It is highly probable that this compound adopts a similar dimeric architecture in the solid state.

Beyond the primary N-H···S hydrogen bonds that drive dimerization, the extended structure of thiourea assemblies is stabilized by a network of weaker intermolecular forces. The aromatic rings of this compound are crucial in this respect.

N-H···π Interactions: An N-H group can interact with the electron-rich face of an aromatic ring. In the crystal structure of 1,3-Bis(2-methoxyphenyl)thiourea, one of the N-H protons that is not involved in the primary dimer formation participates in an N-H···π interaction with a phenyl ring of an adjacent molecule.

These varied intermolecular forces work in concert to direct the self-assembly of this compound into well-defined, three-dimensional supramolecular structures.

Binding Thermodynamics and Kinetics (e.g., Isothermal Titration Calorimetry)

While specific experimental studies on the binding thermodynamics of this compound were not found in the reviewed literature, the principles of its interaction can be understood from studies on analogous diaryl thiourea systems. The primary mechanism for molecular recognition by these compounds is through the formation of hydrogen bonds between the thiourea's N-H donor groups and a hydrogen bond acceptor on a substrate, such as a carbonyl group or an anion. nih.govacs.org

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat released or absorbed during a binding event. ecu.eduwur.nl An ITC experiment allows for the complete thermodynamic characterization of a binding interaction in a single experiment, providing key parameters: ecu.eduwur.nlnih.gov

Binding Affinity (Kₐ): Quantifies the strength of the interaction between the receptor and the substrate.

Stoichiometry (n): Determines the ratio of the interacting molecules in the resulting complex.

Enthalpy Change (ΔH): Measures the heat change upon binding, indicating the contribution of bond formation and breakage to the binding energy. For thiourea-based receptors, this is often a large, favorable (negative) value due to the formation of strong hydrogen bonds. nih.gov

Entropy Change (ΔS): Reflects the change in disorder of the system upon binding, including contributions from conformational changes and the release of solvent molecules.

In a typical ITC experiment for a thiourea receptor, a solution of a substrate (e.g., an anion) is titrated into a solution containing the thiourea compound. nih.govnih.gov The resulting heat changes are measured to generate a binding isotherm, from which the thermodynamic parameters are calculated. ecu.edu Studies on similar thiourea-based receptors demonstrate that they effectively bind anions, with the stability of the complexes generally correlating with the basicity of the anion. nih.gov The binding is typically driven by a favorable enthalpy change resulting from the strong, directional hydrogen bonds established between the thiourea N-H groups and the anion. nih.gov

Principles of Crystal Engineering and Solid-State Interactions

Crystal engineering focuses on the design and synthesis of functional solid-state structures by controlling intermolecular interactions. rsc.org N,N'-disubstituted thioureas are exemplary building blocks in this field because their hydrogen-bonding patterns are highly predictable and robust. rsc.orgrsc.org The interplay of these directed interactions and the inherent molecular shape of the compound dictates the final three-dimensional architecture of the crystal.

Directed Self-Assembly via Hydrogen Bonding Motifs

The self-assembly of 1,3-diaryl thioureas in the solid state is predominantly directed by strong and directional N-H···S hydrogen bonds. nih.gov In the crystal structure of the closely related analogue, 1,3-Bis(2-methoxyphenyl)thiourea, the molecules assemble via a classic and highly stable hydrogen-bonding motif. nih.govresearchgate.net

Specifically, two molecules form a centrosymmetric inversion dimer, where each molecule donates two hydrogen bonds from its N-H groups to the sulfur atom of the other molecule. nih.govresearchgate.net This creates a characteristic eight-membered ring structure. In graph-set theory, which is used to describe hydrogen-bond patterns, this robust motif is denoted as R²₂(8). nih.govresearchgate.net This dimeric assembly is a common feature for 1,3-disubstituted thioureas that adopt a cis-trans arrangement of their N-H protons with respect to the thiocarbonyl group. rsc.org

Influence of Molecular Architecture on Crystal Packing

Data Tables

Table 1: Crystallographic Data for 1,3-Bis(2-methoxyphenyl)thiourea Data extracted from a study on a closely related analogue.

| Parameter | Value | Reference |

| Chemical Formula | C₁₅H₁₆N₂O₂S | nih.gov |

| Molecular Weight | 288.36 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 14.3187 (8) | nih.gov |

| b (Å) | 12.8628 (7) | nih.gov |

| c (Å) | 16.1168 (10) | nih.gov |

| β (°) | 103.790 (3) | nih.gov |

| Volume (ų) | 2882.8 (3) | nih.gov |

| Z | 8 | nih.gov |

Table 2: Hydrogen Bond Geometry for 1,3-Bis(2-methoxyphenyl)thiourea (Å, °) Data extracted from a study on a closely related analogue.

| D—H···A | D-H | H···A | D···A | D-H···A | Reference |

| N-H···S | 0.88 | 2.56 | 3.419(2) | 165 | nih.gov |

| N-H···Cg¹ | 0.88 | 2.65 | 3.457(2) | 153 | nih.gov |

| ¹Cg refers to the centroid of an aromatic ring. |

Applications in Catalysis and Advanced Sensing Platforms

1,3-Bis(2,5-dimethoxyphenyl)thiourea Derivatives as Organocatalysts

Thiourea-based molecules have become prominent as organocatalysts due to their capacity for non-covalent interactions, primarily through hydrogen bonding. rsc.orgnih.gov These catalysts are valued for their ability to activate substrates and stabilize transition states under mild, often metal-free conditions. rsc.orgresearchgate.net The catalytic activity of a thiourea (B124793) derivative is heavily influenced by the electronic properties of its substituents. In the case of this compound, the presence of two electron-donating methoxy (B1213986) groups on each aromatic ring is a key structural feature that would modulate its catalytic properties compared to more common thiourea catalysts bearing electron-withdrawing groups.

The primary mechanism by which thiourea derivatives catalyze organic reactions is through the dual hydrogen-bonding capacity of the two N-H protons of the thiourea moiety. rsc.orgrsc.org These protons can form a bidentate hydrogen bond with an electrophilic center, such as a carbonyl or imine group, thereby activating the substrate towards nucleophilic attack. This interaction lowers the energy of the transition state, accelerating the reaction. researchgate.net

In asymmetric synthesis, chiral thiourea derivatives are employed to create a stereochemically defined environment around the substrate. nih.gov While this compound itself is achiral, it can be a crucial component in the design of chiral catalysts. By introducing chirality into the backbone or by functionalizing the dimethoxyphenyl rings with chiral substituents, derivatives of this compound could be developed for various asymmetric transformations.

The electron-donating methoxy groups (–OCH₃) on the phenyl rings of this compound would increase electron density on the nitrogen atoms. This effect reduces the acidity of the N-H protons compared to thioureas with electron-withdrawing substituents, such as the 3,5-bis(trifluoromethyl)phenyl groups found in the widely used Schreiner's catalyst. rsc.orgbeilstein-journals.org Consequently, its efficacy as a hydrogen bond donor catalyst would be context-dependent.

Table 1: Projected Catalytic Profile of this compound Based on Structural Analysis

| Feature | Structural Element | Projected Influence on Catalysis |

|---|---|---|

| Catalytic Core | >N-C(=S)-N< | Possesses the essential thiourea moiety for dual hydrogen bond donation. |

| Substituents | Two –OCH₃ groups per phenyl ring | Electron-donating nature decreases the acidity of N-H protons, potentially leading to lower catalytic activity in reactions requiring strong substrate activation. |

| Symmetry | C₂ symmetry | The achiral structure serves as a scaffold for developing chiral derivatives for asymmetric catalysis. |

| Potential Reactions | Asymmetric catalysis | Could be applied in reactions like Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions, although likely requiring higher catalyst loading or more reactive substrates compared to electron-deficient thioureas. mostwiedzy.plbeilstein-journals.org |

The catalytic cycle of a thiourea-based organocatalyst typically involves the formation of a complex between the catalyst and the substrate through hydrogen bonds. researchgate.net This initial binding pre-organizes the reactants for the key bond-forming step. The catalyst stabilizes the developing negative charge in the transition state, for example, on an oxygen atom during a nucleophilic attack on a carbonyl group. rsc.org

Role in Chemosensing Systems for Specific Species

Thiourea derivatives are widely used in supramolecular chemistry as receptors for anions and, less commonly, metal ions. rsc.organnexechem.com The N-H protons of the thiourea group are effective hydrogen bond donors that can selectively bind with anions. nih.gov This binding event can be translated into a detectable signal, such as a change in color (colorimetric sensing) or fluorescence (fluorometric sensing), making these compounds valuable as chemosensors. scholaris.camdpi.com

Colorimetric and fluorometric sensors operate on the principle that the interaction between the sensor molecule (receptor) and the target species (analyte) perturbs the electronic properties of the sensor, leading to a change in its absorption or emission of light. nih.govresearchgate.net

Colorimetric Sensing: This involves a change in the absorption of visible light, resulting in a color change that can often be detected by the naked eye. mdpi.com In thiourea-based sensors, this is typically achieved by attaching a chromophore (a colored or color-generating group) to the thiourea scaffold. Anion binding can alter the electronic state of the chromophore through mechanisms like intramolecular charge transfer (ICT) or deprotonation of the N-H group by a sufficiently basic anion (e.g., fluoride (B91410), acetate), which dramatically changes the electronic structure and, therefore, the color. nih.govscholaris.ca

Fluorometric Sensing: This method relies on changes in the fluorescence properties of the sensor, such as quenching ("turn-off") or enhancement ("turn-on") of emission upon analyte binding. researchgate.net A fluorophore is integrated into the sensor's structure. The binding event can influence processes like photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), or excimer/exciplex formation, leading to a measurable change in fluorescence intensity or wavelength. researchgate.net

The design of a selective receptor based on this compound would involve integrating a signaling unit (chromophore or fluorophore) into its structure. The thiourea core would serve as the primary binding site for anions. The selectivity of the receptor for a particular anion is governed by factors like the acidity of the N-H protons, the geometric arrangement of the binding site, and the electronic complementarity between the receptor and the anion. nih.gov

The electron-rich nature of the dimethoxyphenyl groups in this compound would make its N-H protons less acidic. This suggests it would be more selective for strongly basic anions that can still form robust hydrogen bonds or induce deprotonation.

While thioureas are primarily known as anion receptors, the sulfur atom and the methoxy oxygen atoms could potentially act as coordination sites for certain soft metal ions, although this application is less common. researchgate.netresearchgate.net

Table 2: Design Considerations for a this compound-Based Chemosensor

| Component | Function | Implementation Example | Expected Outcome |

|---|---|---|---|

| Binding Site | Thiourea N-H groups | The inherent structure of the molecule. | Forms hydrogen bonds with anions like fluoride, acetate, or phosphate. scholaris.ca |

| Signaling Unit | Chromophore or Fluorophore | Covalent attachment of a nitrophenyl group (chromophore) or a pyrene (B120774) moiety (fluorophore) to one of the phenyl rings. | Anion binding modulates the absorption (color change) or emission (fluorescence change) of the signaling unit. |

| Modulating Groups | 2,5-dimethoxy substituents | Influence the acidity of the N-H binding site. | Enhances selectivity for highly basic anions due to lower N-H acidity. |

Upon binding an anion, a chemosensor based on this compound would exhibit changes in its UV-Visible or fluorescence spectrum.

UV-Visible Spectroscopy: In a colorimetric sensor, the addition of a target anion would cause a shift in the maximum absorption wavelength (λmax). For instance, if a nitrophenyl group were incorporated, the binding of a basic anion like fluoride could deprotonate the thiourea N-H proton. This would increase electron density and enhance intramolecular charge transfer, leading to a significant red-shift in the absorption spectrum and a visible color change from colorless or pale yellow to a more intense color. scholaris.camdpi.com

Fluorescence Spectroscopy: For a fluorometric sensor, anion binding could trigger a "turn-on" or "turn-off" response. For example, a sensor designed with a fluorophore and a quencher might exhibit a "turn-on" signal if anion binding disrupts the quenching mechanism (e.g., PET). Titration experiments, where increasing concentrations of the anion are added to a solution of the sensor, would allow for the determination of the binding affinity and stoichiometry of the host-guest complex. researchgate.net

These spectroscopic changes provide quantitative data on the sensor's performance, including its selectivity and sensitivity towards the target analyte.

Advanced Research Perspectives and Future Directions

Rational Design of Novel Thiourea (B124793) Derivatizations for Enhanced Chemical Functionality

The core structure of 1,3-Bis(2,5-dimethoxyphenyl)thiourea is a fertile ground for rational drug design and the development of molecules with tailored functionalities. The primary strategy involves the systematic modification of its peripheral groups to modulate its electronic, steric, and physicochemical properties. Research into analogous thiourea derivatives has demonstrated that even subtle structural changes can lead to significant shifts in biological activity and chemical behavior. tau.ac.ilnih.govmdpi.com

Future design strategies could focus on several key areas:

Aromatic Ring Substitution: Introducing a variety of substituents (e.g., halogens, nitro groups, trifluoromethyl groups) onto the phenyl rings can fine-tune the molecule's lipophilicity and electronic character. nih.gov Studies on similar compounds have shown that the position and nature of these substituents are critical in determining cytotoxic selectivity and potency against various cell lines. mdpi.com For example, the strategic placement of chloro- or trifluoromethyl groups on the phenyl rings of thiourea analogs has been shown to enhance their activity. tau.ac.ilmdpi.comnih.gov

Modification of Methoxy (B1213986) Groups: The methoxy groups at the 2 and 5 positions are key modulators of solubility and hydrogen bonding capacity. Converting these groups to longer alkoxy chains or replacing them with other hydrogen-bond acceptors or donors could alter the molecule's interaction with biological targets or its self-assembly properties in materials science contexts.

N-H Group Derivatization: While the N,N'-disubstituted nature of the parent compound is defining, further substitution at one of the nitrogen atoms could create chiral centers or block specific hydrogen-bonding interactions, leading to new stereoselective catalysts or probes. semanticscholar.org

A systematic approach, creating a library of derivatives based on these modifications, would enable comprehensive structure-activity relationship (SAR) studies. tau.ac.ilnih.gov This would accelerate the identification of lead compounds for specific applications, from medicinal chemistry to organocatalysis. mdpi.commdpi.com

Table 1: Potential Derivatization Strategies and Their Rationale

| Modification Site | Proposed Change | Scientific Rationale | Potential Enhanced Functionality |

|---|---|---|---|

| Phenyl Rings | Introduction of halogens (F, Cl, Br) or electron-withdrawing groups (CF₃, NO₂) | To modulate lipophilicity, electronic density, and metabolic stability. mdpi.comnih.gov | Improved biological activity (e.g., antimicrobial, anticancer), altered catalytic activity. mdpi.comnih.gov |

| Methoxy Groups (-OCH₃) | Conversion to other alkoxy groups (e.g., -OC₂H₅, -OC₃H₇) or hydroxyl groups (-OH) | To alter solubility, hydrogen-bonding capability, and steric hindrance. | Enhanced solubility in specific solvents, modified ligand-receptor interactions. |

| Thiourea Core (N-H bonds) | Alkylation or acylation at one nitrogen center. | To break symmetry, introduce chirality, and modify hydrogen-bonding patterns. semanticscholar.org | Development of chiral catalysts, probes for studying binding interactions. |

| Thiourea Core (C=S bond) | Conversion to a urea (B33335) (C=O) or selenourea (B1239437) (C=Se) | To systematically study the role of the chalcogen atom in coordination and hydrogen bonding. | Fine-tuning of ligand properties for metal complexation or organocatalysis. |

Exploration of New Chemical Reactivities and Synthetic Transformations

The thiourea moiety is a versatile functional group that can participate in a wide range of chemical reactions, making this compound a valuable starting material for synthetic chemistry. wikipedia.org Future research should aim to exploit this reactivity to construct novel molecular architectures.

Heterocyclic Synthesis: Thioureas are well-established precursors for the synthesis of various nitrogen- and sulfur-containing heterocycles. wikipedia.org For instance, condensation reactions with α-haloketones can yield aminothiazole derivatives, while reactions with β-dicarbonyl compounds can produce pyrimidines. wikipedia.orgnih.gov Applying these transformations to this compound could generate a library of novel, complex heterocyclic systems with potential biological activities. mdpi.com Furthermore, multicomponent reactions, such as the one-pot synthesis of 1,3,5-triazine-2,4-dithiones from aldehydes and thiourea, offer an efficient pathway to increase molecular complexity. beilstein-journals.org

Organocatalysis: Bifunctional thiourea derivatives that incorporate a basic moiety (like an amino group) have emerged as powerful organocatalysts for asymmetric reactions, such as Michael additions. organic-chemistry.org The thiourea group acts as a hydrogen-bond donor to activate the electrophile, while the basic site activates the nucleophile. Future work could involve synthesizing derivatives of this compound that incorporate a catalytic amino group, and exploring their efficacy in stereoselective transformations.

Oxidative and Reductive Cyclizations: The oxidation of the thiourea core can lead to a variety of products, depending on the oxidant and reaction conditions. researchgate.net This reactivity could be harnessed to synthesize novel cyclic compounds. For example, controlled oxidation could lead to the formation of benzothiazole-type structures through intramolecular cyclization involving one of the ortho-methoxy groups.

Integration with Materials Science for Functional Materials Development

The unique structural characteristics of this compound make it an attractive building block for the development of functional materials. Its ability to act as a ligand for metal ions and its capacity for strong, directional hydrogen bonding are key features to be exploited.

Coordination Polymers and MOFs: The sulfur and nitrogen atoms of the thiourea group, along with the oxygen atoms of the methoxy groups, can act as donor sites for coordination with metal centers. nih.govresearchgate.net A closely related compound, 1,3-bis(2-methoxyphenyl)thiourea, has been highlighted for its potential as a versatile ligand capable of forming chelate rings with various metals. nih.gov By reacting this compound with different metal salts, it may be possible to construct novel coordination polymers or metal-organic frameworks (MOFs). These materials could exhibit interesting properties such as porosity, catalysis, or luminescence, with potential applications in gas storage, separation, and sensing.

Supramolecular Assemblies: The N-H protons and the thiocarbonyl sulfur atom are excellent hydrogen-bond donors and acceptors, respectively. In the solid state, similar thioureas form centrosymmetric dimers via N-H···S hydrogen bonds. nih.govresearchgate.net This directional bonding can be exploited to guide the self-assembly of the molecule into well-defined supramolecular structures like tapes, sheets, or helices. Understanding and controlling this self-assembly process is a pathway to designing new organic materials with tailored optical or electronic properties.

Polymer Science: The compound could be incorporated as a functional monomer into polymers. For example, if the methoxy groups were first converted to hydroxyls, the resulting molecule could be used as a diol in polyester (B1180765) or polyurethane synthesis. The inclusion of the thiourea moiety would imbue the resulting polymer with specific properties, such as enhanced metal ion adhesion or altered thermal stability.

Refined Computational Models for Predictive Design and Mechanistic Understanding

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental work. For this compound, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer profound insights. dntb.gov.uaresearchgate.net

Predicting Reactivity and Spectra: DFT calculations can be used to model the molecule's electronic structure, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its reactivity. ksu.edu.tr Molecular Electrostatic Potential (MEP) maps can identify nucleophilic and electrophilic sites, predicting how the molecule will interact with other reagents. researchgate.net Furthermore, theoretical calculations of vibrational (FT-IR) and NMR spectra can aid in the structural confirmation of newly synthesized derivatives. ksu.edu.tr

Mechanistic Elucidation: When exploring new reactions, computational modeling can be used to map out potential reaction pathways and calculate the activation energies for transition states. This can help elucidate complex reaction mechanisms and explain observed product distributions, saving significant experimental effort.